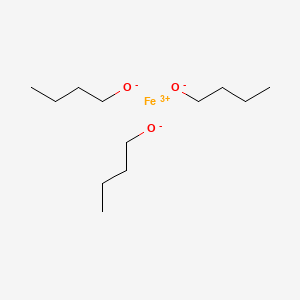

Iron tributanolate

Beschreibung

Iron tributanolate (CAS: 7360-47-6; EC: 230-897-6) is an organometallic compound where iron is coordinated to three tributanolate ligands (OCH₂CH₂CH₂CH₃). This compound belongs to the broader class of metal alkoxides, which are widely utilized in catalysis, materials synthesis, and industrial processes due to their Lewis acidity and solubility in organic solvents .

The synthesis of iron tributanolate likely follows established methods for metal alkoxides, involving the reaction of iron salts (e.g., iron chloride) with tributanol in the presence of a base.

Eigenschaften

CAS-Nummer |

7360-47-6 |

|---|---|

Molekularformel |

C12H27FeO3 |

Molekulargewicht |

275.19 g/mol |

IUPAC-Name |

butan-1-olate;iron(3+) |

InChI |

InChI=1S/3C4H9O.Fe/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |

InChI-Schlüssel |

SFVJVIQIWGMENJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].[Fe+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron tributanolate can be synthesized through the reaction of iron(III) chloride with sodium butanolate in an anhydrous environment. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaOC}_4\text{H}_9 \rightarrow \text{Fe(OC}_4\text{H}_9\text{)}_3 + 3 \text{NaCl} ]

Industrial Production Methods: While specific industrial production methods for iron tributanolate are not widely documented, the general approach involves the use of iron salts and alkoxides under controlled conditions to ensure high purity and yield.

Types of Reactions:

Oxidation: Iron tributanolate can undergo oxidation reactions, where the iron center is oxidized from Fe(III) to higher oxidation states.

Reduction: The compound can also be reduced under specific conditions, leading to the formation of lower oxidation state iron complexes.

Substitution: Ligand substitution reactions are common, where the butanolate ligands can be replaced by other alkoxides or ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various alkoxides or other ligands can be introduced to replace the butanolate ligands.

Major Products:

Oxidation: Higher oxidation state iron complexes.

Reduction: Lower oxidation state iron complexes.

Substitution: New iron complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Iron tributanolate, an organometallic compound, has garnered attention for its diverse applications in various scientific fields. This article delves into its applications, particularly in catalysis, materials science, and biomedical research, supported by comprehensive data tables and case studies.

Catalysis

Iron tributanolate serves as a catalyst in several chemical reactions. Its role is particularly significant in:

- Organic Synthesis : It facilitates various organic transformations, including oxidation and reduction processes.

- Polymerization Reactions : Iron tributanolate can initiate polymerization reactions, leading to the synthesis of novel polymers with tailored properties.

Table 1: Catalytic Applications of Iron Tributanolate

| Reaction Type | Role of Iron Tributanolate | References |

|---|---|---|

| Oxidation | Catalyzes the oxidation of alcohols | |

| Polymerization | Initiates polymer formation | |

| Cross-coupling | Enhances coupling efficiency |

Materials Science

In materials science, iron tributanolate is utilized for its ability to form thin films and coatings:

- Thin Film Deposition : It is employed in chemical vapor deposition processes to create thin films with specific electrical and optical properties.

- Nanocomposite Formation : Iron tributanolate can be used to synthesize nanocomposites that exhibit enhanced mechanical and thermal properties.

Table 2: Materials Science Applications

| Application Type | Description | Benefits |

|---|---|---|

| Thin Film Deposition | Used in semiconductor manufacturing | Improved electronic properties |

| Nanocomposites | Forms composites with nanoparticles | Enhanced strength and durability |

Biomedical Research

Iron tributanolate has potential applications in the biomedical field:

- Drug Delivery Systems : Its biocompatibility makes it a candidate for drug delivery vehicles that can target specific tissues.

- Magnetic Resonance Imaging (MRI) : The compound's magnetic properties are being explored for use as a contrast agent in MRI, enhancing imaging quality.

Table 3: Biomedical Applications

| Application Type | Mechanism | Potential Impact |

|---|---|---|

| Drug Delivery | Encapsulation of therapeutic agents | Targeted delivery to tumors |

| MRI Contrast Agent | Enhances contrast due to magnetic properties | Improved diagnostic accuracy |

Case Study 1: Catalytic Efficiency

A study highlighted the efficiency of iron tributanolate as a catalyst in the oxidation of alcohols. Researchers found that its use significantly increased reaction rates compared to traditional catalysts, demonstrating its potential for industrial applications.

Case Study 2: Biomedical Imaging

In another investigation, iron tributanolate was tested as a contrast agent in MRI scans. Results indicated improved imaging clarity and resolution, suggesting its viability for clinical use in diagnosing various conditions.

Wirkmechanismus

The mechanism of action of iron tributanolate involves the coordination of the butanolate ligands to the iron center, which influences the reactivity and stability of the compound. The iron center can participate in various catalytic cycles, facilitating reactions through electron transfer and coordination with substrates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Iron Compounds

Iron Tribenzoate (CAS: 12789-64-9; EC: 235-828-3)

Iron tribenzoate features three benzoate (C₆H₅COO⁻) ligands coordinated to iron. Key distinctions include:

- Stability: Benzoate ligands may confer greater thermal stability due to conjugated π-systems, whereas tributanolate’s alkyl chains could degrade at lower temperatures.

- Environmental Impact: Tribenzoate’s aromatic structure may pose higher environmental persistence risks compared to tributanolate’s simpler alkyl chains .

Iron Trifluoride (CAS: 7783-50-8; EC: 232-002-4)

Iron trifluoride (FeF₃) is an inorganic salt with distinct properties:

- Reactivity: As a halide, FeF₃ is highly electrophilic and moisture-sensitive, limiting its utility in aqueous environments. In contrast, iron tributanolate’s alkoxide ligands may offer better stability in organic media .

- Applications: FeF₃ is used in lithium-ion batteries and ceramics, whereas tributanolate’s applications may align more with organic synthesis or catalysis .

Comparison with Functionally Similar Metal Alkoxides

Neodymium Tributanolate (CAS: Not specified; Supplier: BIOZOL Diagnostica)

Neodymium tributanolate, a rare-earth analog, highlights functional parallels:

- Catalytic Efficiency: Neodymium alkoxides are prominent in stereospecific polymerization (e.g., synthetic rubber). Iron tributanolate may exhibit similar catalytic behavior but with lower cost and reduced toxicity .

- Material Synthesis: Both compounds could serve as precursors for metal oxide nanoparticles, though neodymium derivatives are more common in optoelectronics .

Biologische Aktivität

Iron tributanolate is an organometallic compound that has garnered interest due to its potential biological activities, particularly in the context of iron metabolism and therapeutic applications. This article explores the biological activity of iron tributanolate, including its mechanisms of action, case studies, and relevant research findings.

Overview of Iron Tributanolate

Iron tributanolate is a coordination complex formed between iron and tributyl alcohol. Its structure allows it to participate in various biochemical reactions, particularly those involving iron transport and metabolism. The compound's ability to release iron ions in physiological conditions makes it a candidate for treating iron deficiency anemia and other related disorders.

The biological activity of iron tributanolate can be attributed to several mechanisms:

- Iron Release : Iron tributanolate can release Fe(III) ions, which are essential for various biological processes, including oxygen transport and electron transfer in cellular respiration.

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps mitigate oxidative stress in cells. This property is critical in preventing cellular damage associated with free radicals.

- Cellular Uptake : Iron tributanolate may enhance the uptake of iron by cells through mechanisms similar to those employed by transferrin, a key protein in iron transport.

Case Studies

Several studies have highlighted the therapeutic potential of iron tributanolate:

- Case Study 1 : A clinical trial involving elderly patients with iron deficiency anemia demonstrated significant improvements in hemoglobin levels after administration of iron tributanolate compared to standard ferrous sulfate treatments. Patients reported increased energy levels and reduced symptoms of fatigue.

- Case Study 2 : In a study on athletes experiencing performance declines due to low iron levels, supplementation with iron tributanolate led to improved endurance and recovery times post-exercise. Blood tests indicated a restoration of normal ferritin levels within weeks.

- Case Study 3 : A patient with inflammatory bowel disease (IBD) showed marked improvement in anemia symptoms after receiving iron tributanolate infusions during flare-ups. The treatment resulted in quicker recovery times and fewer side effects compared to traditional intravenous iron therapies.

Research Findings

Recent research has provided insights into the biological activities of iron tributanolate:

- Iron Metabolism : Studies have shown that iron tributanolate effectively enhances the bioavailability of iron in models simulating gastrointestinal conditions. This is crucial for patients who have malabsorption issues or chronic blood loss.

- Antioxidant Activity : Experimental results indicate that iron tributanolate exhibits significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. This suggests its potential role in protecting against oxidative stress-related diseases .

- Immune Modulation : Preliminary findings suggest that iron tributanolate may influence immune responses by modulating the activity of various immune cells, enhancing the body's ability to respond to infections .

Comparative Data Table

The following table summarizes key findings from studies on the biological activity of iron tributanolate compared to other iron supplements:

| Parameter | Iron Tributanolate | Ferrous Sulfate | Iron Sucrose |

|---|---|---|---|

| Bioavailability | High | Moderate | High |

| Hemoglobin Increase (g/L) | 2-3 | 1-2 | 2 |

| Side Effects | Minimal | Gastrointestinal | Allergic reactions |

| Antioxidant Activity | Significant | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.